Ceruletide diethylamine is a synthetic compound derived from ceruletide, which is a decapeptide that mimics the gastrointestinal hormone cholecystokinin. This compound is primarily used in medical diagnostics and therapeutic applications related to gastrointestinal function. Ceruletide diethylamine acts by stimulating gastric and pancreatic secretions, thereby aiding in the digestion process.
Ceruletide diethylamine is synthesized from ceruletide, which itself is obtained through chemical synthesis methods. The compound is classified as a small molecule and is recognized for its role in gastrointestinal pharmacology.
The synthesis of ceruletide diethylamine involves several steps, typically starting with the construction of the peptide backbone followed by the introduction of the diethylamine moiety. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to achieve optimal yields. The use of protecting groups during peptide synthesis is crucial to prevent unwanted reactions at specific amino acid residues.
Ceruletide diethylamine has a complex molecular structure characterized by multiple functional groups including amides and sulfonic acids. Its three-dimensional conformation plays a significant role in its biological activity.
Ceruletide diethylamine can participate in various biochemical reactions, primarily involving interactions with receptors in the gastrointestinal system. Notable reactions include:
The binding affinity and efficacy of ceruletide diethylamine at CCK receptors can be quantitatively analyzed using radiolabeled ligands and competitive binding assays.
Ceruletide diethylamine operates primarily through agonistic action on CCK receptors located in the pancreas and gastrointestinal tract. The mechanism includes:
Research indicates that ceruletide diethylamine can significantly enhance pancreatic enzyme output, supporting its use in diagnostic imaging for pancreatic function assessment.
Ceruletide diethylamine has several scientific uses:
Ceruletide diethylamine is a decapeptide (Pglu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂) originally isolated from the skin of the Australian green tree frog (Litoria caerulea). Its sequence shares 50% homology with the C-terminal sulfated octapeptide of cholecystokinin (CCK-8), particularly the conserved tetrapeptide motif (-Gly-Trp-Met-Asp-Phe-NH₂) critical for receptor recognition [5] [6]. The sulfated tyrosine residue (Tyr[SO₃H]) is indispensable for high-affinity binding to CCK receptors, mirroring post-translational modifications in endogenous CCK. X-ray crystallographic analyses confirm that ceruletide adopts a β-turn conformation identical to CCK-8, enabling precise engagement with receptor subpockets [4] [8].
Table 1: Structural Comparison of Ceruletide and CCK Isoforms
Feature | Ceruletide | CCK-8 | Biological Implication |
---|---|---|---|
Sequence | Pglu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | Shared C-terminal domain drives receptor cross-reactivity |
Sulfation Site | Tyr⁴ | Tyr² | Essential for receptor affinity and selectivity |
Molecular Weight | 1352.41 g/mol | 1143.2 g/mol | Higher MW of ceruletide correlates with enhanced stability |
Origin | Frog skin | Mammalian gastrointestinal tract | Evolutionary conservation of functional domains |
Ceruletide exhibits 10- to 50-fold greater potency at CCKA receptors (IC₅₀ = 0.3 nM) compared to CCKB receptors (IC₅₀ = 15 nM). This selectivity arises from steric constraints in the CCKA receptor’s transmembrane domain, where ceruletide’s N-terminal extensions form hydrogen bonds absent in CCKB binding [4] [6]. Functional assays show ceruletide stimulates gallbladder contraction at 1,000× lower concentrations than CCK-8, while its gastrin-like activity (mediated by CCKB) is minimal. In pancreatic acinar cells, ceruletide binding to CCKA receptors activates phospholipase C (PLC), generating inositol trisphosphate (IP₃)-mediated calcium release. This triggers digestive enzyme secretion at doses as low as 0.1 µg/kg [2] [5].
Table 2: Receptor Affinity and Functional Effects of Ceruletide
Receptor Subtype | Affinity (IC₅₀) | Primary Signaling Pathway | Physiological Outcome |
---|---|---|---|
CCKA | 0.3 nM | Gαq-PLCβ-IP₃-Ca²⁺ | Gallbladder contraction, pancreatic enzyme secretion |
CCKB | 15 nM | Gαq-PLCβ / Gαs-cAMP | Weak gastrin-mimetic effects (acid secretion) |
Peripherally administered ceruletide activates vagal afferent neurons via CCKA receptors in the gastrointestinal tract. These signals propagate to the nucleus tractus solitarius (NTS) in the brainstem, which modulates mesencephalic dopaminergic activity. Key evidence comes from in vivo microdialysis studies: Subdiaphragmatic vagotomy abolishes ceruletide-induced suppression of striatal dopamine release, confirming the vagus as the primary signaling conduit [3]. Ceruletide (200 µg/kg IP) reduces extracellular dopamine by 29% in rat striatum within 2.5 hours, an effect blocked by atropine or vagal transection. This pathway integrates peripheral satiety signals with central reward circuits, explaining ceruletide’s anti-dopaminergic effects independent of direct blood-brain barrier penetration [3] [7].
Table 3: Vagal-Mediated Neuromodulatory Effects of Ceruletide
Experimental Model | Intervention | Dopamine Change | Mechanistic Insight |
---|---|---|---|
Rat striatum (microdialysis) | Ceruletide 200 µg/kg IP | ↓29% at 2–2.5 h | Suppression blocked by vagotomy |
Rat striatum (microdialysis) | Ceruletide 20 µg/kg IP | ↓21% at 2–2.5 h | Dose-dependent effect |
Haloperidol-sensitized rats | Ceruletide + 15 mM K⁺ perfusion | ↓50% DA release | Depolarization-dependent inhibition |
Ceruletide attenuates haloperidol-induced dopamine release in the striatum by 50% under depolarizing conditions (15 mM K⁺ perfusion). This occurs via facilitation of depolarization inactivation in nigrostriatal dopaminergic terminals, likely through NTS-mediated inhibition of dopaminergic firing in the substantia nigra [7]. Intriguingly, ceruletide’s anti-dopaminergic action is amplified in chronically haloperidol-treated rats, suggesting utility in dyskinesia management. The peptide does not alter DOPAC or HVA concentrations, indicating presynaptic modulation of dopamine release rather than synthesis or catabolism [3] [7]. In mesolimbic pathways, ceruletide reduces dopamine efflux in the nucleus accumbens, correlating with behavioral sedation and suppressed reward-seeking in preclinical models [8].
Ceruletide’s pharmacodynamic profile differs significantly from other CCK agonists:
In pancreatitis models, ceruletide (vs. CCK-8) more potently upregulates acinar ICAM-1 (5× higher expression), accelerating neutrophil adhesion. This makes it preferable for experimental pancreatitis induction [5] [10].
Table 4: Pharmacological Comparison of CCK Receptor Agonists
Agonist | CCKA Potency | CCKB Potency | Key Clinical/Experimental Use |
---|---|---|---|
Ceruletide | ++++ (EC₅₀ 0.1 nM) | ++ (EC₅₀ 500 nM) | Pancreatitis modeling, ileus management |
CCK-8 | +++ (EC₅₀ 1 nM) | +++ (EC₅₀ 100 nM) | Diagnostic cholecystography |
Gastrin II | + (EC₅₀ >1 µM) | ++++ (EC₅₀ 2 nM) | Gastric acid secretion studies |
BC 264 | Negligible | ++++ (EC₅₀ 5 nM) | Anxiety research |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7